2-[(2-Amino-3-methylpentyl)sulfanyl]pyridine
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Overview
Description
2-[(2-Amino-3-methylpentyl)sulfanyl]pyridine is a chemical compound with the molecular formula C11H18N2S and a molecular weight of 210.34 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a sulfanyl group and an amino group on a methylpentyl chain. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Amino-3-methylpentyl)sulfanyl]pyridine typically involves the reaction of pyridine derivatives with thiols and amines. One common method is the condensation of 2-chloropyridine with 2-amino-3-methylpentanethiol under basic conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Amino-3-methylpentyl)sulfanyl]pyridine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the sulfanyl group or to modify the pyridine ring using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Modified pyridine derivatives
Substitution: Various substituted pyridine compounds
Scientific Research Applications
2-[(2-Amino-3-methylpentyl)sulfanyl]pyridine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 2-[(2-Amino-3-methylpentyl)sulfanyl]pyridine involves its interaction with specific molecular targets and pathways. The amino and sulfanyl groups allow the compound to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3,5-dicarbonitrile-6-sulfanylpyridine: Another pyridine derivative with similar structural features but different functional groups.
2-Amino-4-methylpyridine: A simpler pyridine derivative with an amino group and a methyl group.
Uniqueness
2-[(2-Amino-3-methylpentyl)sulfanyl]pyridine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both amino and sulfanyl groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C11H18N2S |
---|---|
Molecular Weight |
210.34 g/mol |
IUPAC Name |
3-methyl-1-pyridin-2-ylsulfanylpentan-2-amine |
InChI |
InChI=1S/C11H18N2S/c1-3-9(2)10(12)8-14-11-6-4-5-7-13-11/h4-7,9-10H,3,8,12H2,1-2H3 |
InChI Key |
UOPQACVMNVOEOV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(CSC1=CC=CC=N1)N |
Origin of Product |
United States |
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